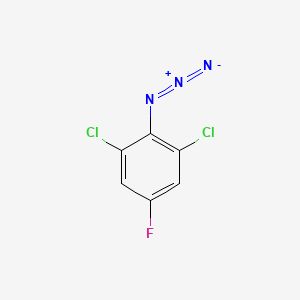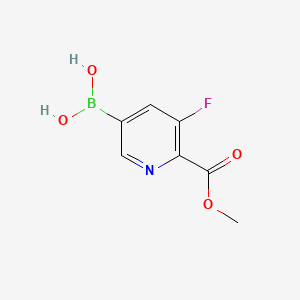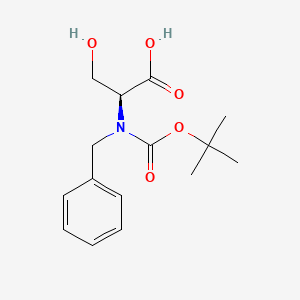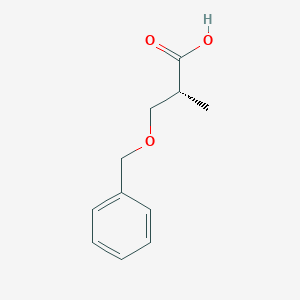
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a propanoic acid backbone substituted with a phenylmethoxy group and a methyl group. It is also known by its CAS number 88729-00-4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- typically involves the esterification of 2-methyl-3-(phenylmethoxy)propanoic acid. This process can be carried out using various esterification agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control, solvent selection, and purification steps such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various esters, amides
Applications De Recherche Scientifique
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- involves its interaction with specific molecular targets such as enzymes or receptors. The phenylmethoxy group may enhance its binding affinity to certain proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-methyl-: A simpler analog without the phenylmethoxy group.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: Contains a hydroxyl group instead of the phenylmethoxy group.
Propanoic acid, 2-methyl-, 3-phenylpropyl ester: Features a phenylpropyl group instead of the phenylmethoxy group.
Uniqueness
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(2R)-2-methyl-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
PRXXYKBFWWHJGR-SECBINFHSA-N |
SMILES isomérique |
C[C@H](COCC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(COCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



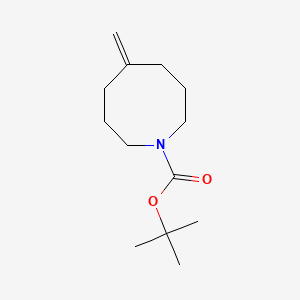

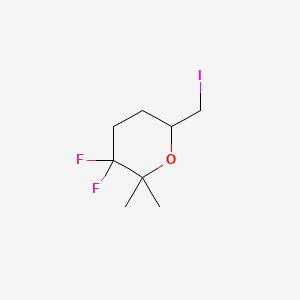


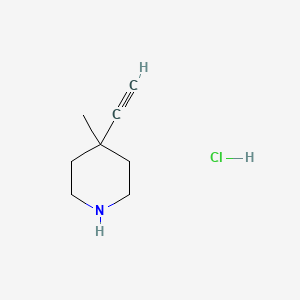
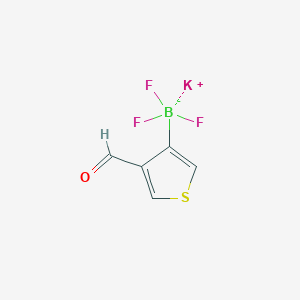
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)
![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
